2-chloro-3-(ethylsulfanyl)pyridine
Description
2-Chloro-3-(ethylsulfanyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and an ethylsulfanyl group (-S-C₂H₅) at the 3-position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The ethylsulfanyl group is electron-donating, enhancing nucleophilic reactivity at specific positions, while the chlorine atom contributes to stability and influences intermolecular interactions.
Properties
CAS No. |
87695-78-1 |
|---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-3-(ethylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-(ethylsulfanyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(ethylsulfanyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include 2-azido-3-(ethylsulfanyl)pyridine or 2-amino-3-(ethylsulfanyl)pyridine.
Oxidation: Products include 2-chloro-3-(ethylsulfinyl)pyridine or 2-chloro-3-(ethylsulfonyl)pyridine.
Reduction: Products include 2-chloro-3-(ethylthio)pyridine or 2-chloro-3-(ethylsulfanyl)pyridine derivatives.
Scientific Research Applications
2-chloro-3-(ethylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(ethylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The biological and chemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key compounds:
Table 1: Substituent Impact on Key Properties
- Electron-Donating vs. Withdrawing Groups : The ethylsulfanyl group enhances electron density at the pyridine ring, favoring nucleophilic aromatic substitution. In contrast, the -CF₃ group (in 2-chloro-3-(trifluoromethyl)pyridine) withdraws electrons, making the ring more electrophilic and reactive in cross-coupling reactions .
- Bioisosteric Replacements: The tetrazole group in 2-chloro-3-(1H-tetrazol-5-yl)pyridine mimics carboxylic acids, improving metabolic stability and binding affinity in drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
